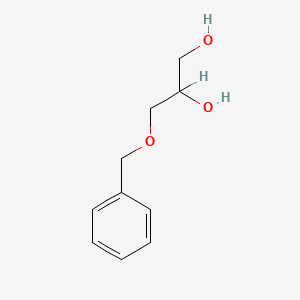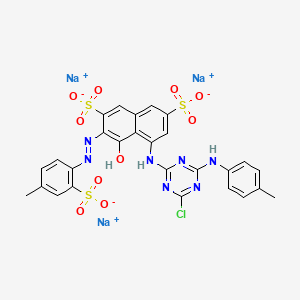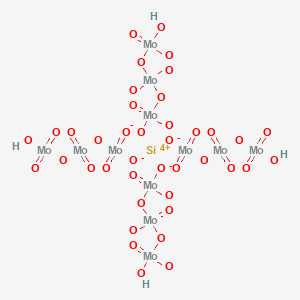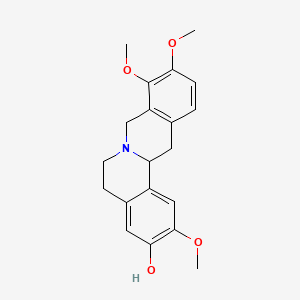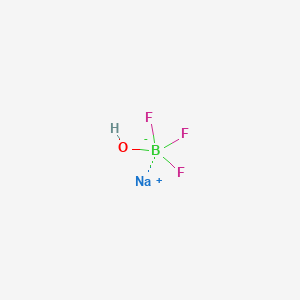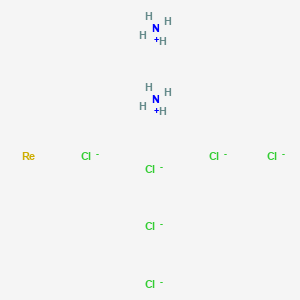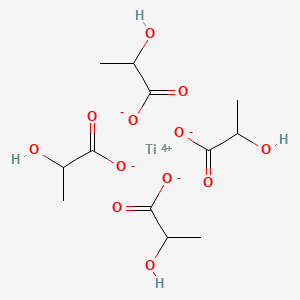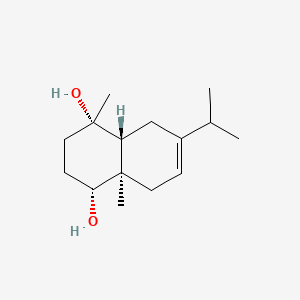
DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(cyclopentadienyl)molybdenum, also known as molybdocene dichloride, is an organomolybdenum compound with the formula (η⁵-C₅H₅)₂MoCl₂. It is a brownish-green air- and moisture-sensitive powder. This compound is part of the metallocene family, which includes compounds with two cyclopentadienyl anions bound to a metal center. This compound is primarily used in research laboratories to prepare various derivatives .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(cyclopentadienyl)molybdenum is typically synthesized from molybdocene dihydride by treatment with chloroform. The reaction is as follows:
(C5H5)2MoH2+2CHCl3→(C5H5)2MoCl2+2CH2Cl2
This reaction involves the substitution of hydrogen atoms with chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
While this compound is mainly produced on a laboratory scale, the process involves handling air- and moisture-sensitive reagents under an inert atmosphere, typically using Schlenk techniques.
化学反応の分析
Types of Reactions
Dichlorobis(cyclopentadienyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) compounds, while reduction can produce molybdenum(II) compounds. Substitution reactions can result in a variety of organomolybdenum compounds with different functional groups .
科学的研究の応用
Dichlorobis(cyclopentadienyl)molybdenum has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing various organomolybdenum compounds and as a catalyst in organic reactions.
作用機序
The mechanism by which dichlorobis(cyclopentadienyl)molybdenum exerts its effects involves its interaction with biological molecules. The compound can bind to DNA and proteins, potentially disrupting cellular processes. Its anti-cancer activity is thought to be related to its ability to interfere with DNA replication and repair mechanisms .
類似化合物との比較
Similar Compounds
Ferrocene: An iron-based metallocene with similar structural features but different chemical properties.
Zirconocene dichloride: A zirconium-based metallocene with similar reactivity but different applications.
Vanadocene dichloride: A vanadium-based metallocene with distinct chemical behavior and uses.
Uniqueness
Dichlorobis(cyclopentadienyl)molybdenum is unique due to its specific reactivity and potential biological activity. Unlike ferrocene, which is relatively inert, this compound can undergo a variety of chemical transformations. Compared to zirconocene and vanadocene dichlorides, it has shown potential anti-cancer activity, making it a compound of interest in medicinal chemistry .
特性
CAS番号 |
12793-13-4 |
|---|---|
分子式 |
C10H10Cl2Mo |
分子量 |
297.0324 |
同義語 |
DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


